Superior In Vivo Hematological Safety: T-448 vs. T-711 (Direct Head-to-Head Platelet Count Comparison)
In a direct head-to-head in vivo comparison in mice, T-448 demonstrated a markedly superior hematological safety profile relative to the racemic LSD1 inhibitor T-711. T-711 administered at 10 mg/kg/day or higher caused a statistically significant decrease in platelet numbers, confirming the thrombocytopenia liability associated with LSD1–GFI1B complex disruption. In contrast, T-448 administered at doses up to 100 mg/kg/day did not cause any change in blood cell numbers, including platelet counts [1]. This 10-fold higher tolerated dose without thrombocytopenia represents a critical safety margin differentiation.
| Evidence Dimension | Platelet count change (in vivo hematological toxicity) |
|---|---|
| Target Compound Data | No significant change in platelet numbers at up to 100 mg/kg/day |
| Comparator Or Baseline | T-711: significant decrease in platelet numbers at ≥10 mg/kg/day |
| Quantified Difference | ≥10-fold higher no-observed-adverse-effect level (NOAEL) for thrombocytopenia |
| Conditions | In vivo mouse model; oral administration for 3 weeks; platelet count assessment via hematology analyzer |
Why This Matters
This direct head-to-head platelet count data enables risk-informed procurement: T-448 is the only LSD1 inhibitor in this comparator set that demonstrates a >10-fold safety margin against thrombocytopenia in vivo.
- [1] Matsuda S, et al. T-711 at 10 mg/kg/day or higher caused a significant decrease in platelet numbers, while T-448 at up to 100 mg/kg/day did not cause any change in blood cell numbers (Fig. 4e–g). Neuropsychopharmacology. 2019;44(8):1505-1512. View Source
